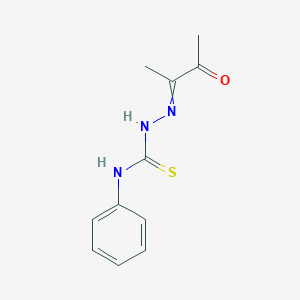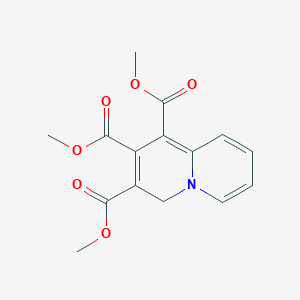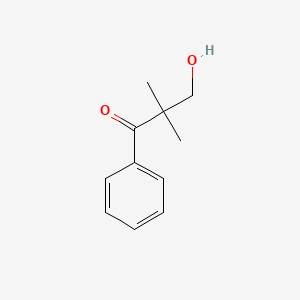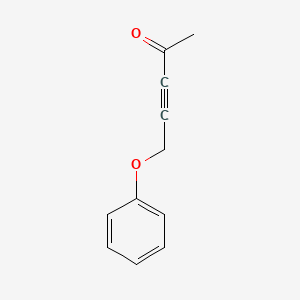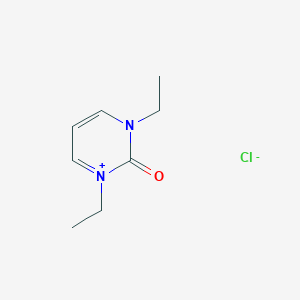![molecular formula C9H20SiSn B14644198 Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane CAS No. 51952-62-6](/img/structure/B14644198.png)
Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane is a specialized organosilicon compound characterized by the presence of both trimethylsilyl and trimethylstannyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethylstannyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure consistent quality and yield, as well as implementing purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction reactions can be employed to modify the stannyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
Chemistry
In chemistry, Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific applications in biology and medicine are less documented, the compound’s potential for modifying biological molecules through organometallic chemistry could be explored. Its ability to form stable complexes with various biomolecules may open avenues for drug development and diagnostic tools.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin centers. These centers can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: A compound with a similar silicon-containing structure but lacking the stannyl group.
Trimethylstannylacetylene: A compound with a similar tin-containing structure but lacking the silyl group.
Uniqueness
Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane is unique due to the presence of both trimethylsilyl and trimethylstannyl groups in a single molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds containing only one of these groups.
Properties
CAS No. |
51952-62-6 |
|---|---|
Molecular Formula |
C9H20SiSn |
Molecular Weight |
275.05 g/mol |
IUPAC Name |
trimethyl(3-trimethylstannylprop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.3CH3.Sn/c1-5-6-7(2,3)4;;;;/h1H2,2-4H3;3*1H3; |
InChI Key |
XBOQPHLWMCRZNX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


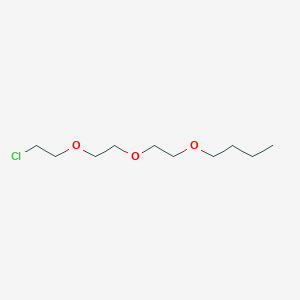
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
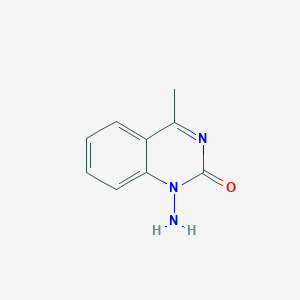
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
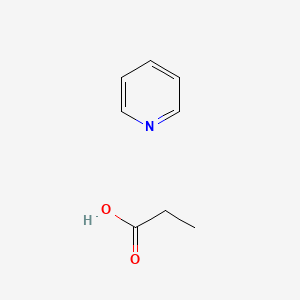
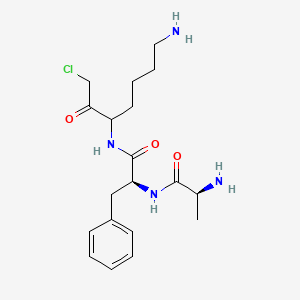
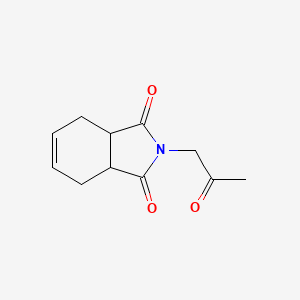
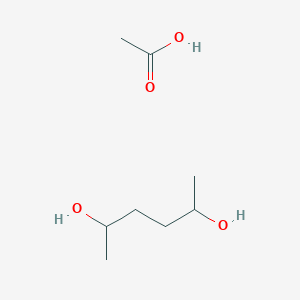
![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)
